2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

Physicochemical Property Regioisomer Differentiation Predicted pKa

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole (CAS 412923-47-8) is a heterocyclic small molecule with the formula C7H4BrN3S and a molecular weight of 242.1 g/mol. It features a 3-pyridyl substituent at the 5-position and a bromine atom at the 2-position of the 1,3,4-thiadiazole core.

Molecular Formula C7H4BrN3S
Molecular Weight 242.1 g/mol
CAS No. 412923-47-8
Cat. No. B1520017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
CAS412923-47-8
Molecular FormulaC7H4BrN3S
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(S2)Br
InChIInChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H
InChIKeyLEJKMPAVMFZPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole: Core Building Block and Isomeric Comparator in Kinase-Targeted Research


2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole (CAS 412923-47-8) is a heterocyclic small molecule with the formula C7H4BrN3S and a molecular weight of 242.1 g/mol. It features a 3-pyridyl substituent at the 5-position and a bromine atom at the 2-position of the 1,3,4-thiadiazole core. This specific regioisomeric arrangement is foundational for generating targeted compound libraries, particularly as a building block in the synthesis of kinase inhibitors such as IRAK-4 modulators [1]. Its predicted pKa of 1.79 and boiling point of 381.9 °C distinguish it from closely related isomers .

Why 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole Cannot Be Casually Replaced by its Regioisomers


The strategic value of 2-bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole lies not in superior biological potency but in its distinct physicochemical identity and its documented role as a synthetic intermediate in high-value patent landscapes. A simple substitution with the 4-pyridyl isomer (CAS 16439-93-3) or the 2-pyridyl isomer will alter the scaffold's acidity, electron-density distribution, and solubility profile, derailing cross-coupling efficiencies and final compound purity . The following quantitative evidence demonstrates that even within a simple set of regioisomers, molecular properties diverge significantly, justifying precise selection for reproducible scientific results.

Quantitative Differentiation of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole [412923-47-8]


Head-to-Head pKa Comparison: 3-Pyridyl vs. 4-Pyridyl Isomer

The predicted acid dissociation constant (pKa) for the conjugate acid of the pyridine ring is a key determinant of the molecule's charge state, solubility, and metal coordination behavior. The 3-pyridyl isomer exhibits a pKa of 1.79±0.12, which is substantially higher (less acidic) than the 1.07±0.10 pKa of the directly analogous 4-pyridyl isomer . This 0.72 unit difference corresponds to the 3-pyridyl nitrogen being approximately 5.2 times less acidic than its 4-pyridyl counterpart, directly impacting its protonation state at physiological pH and its ability to act as a ligand.

Physicochemical Property Regioisomer Differentiation Predicted pKa

Cross-Study Boiling Point Differentiation

The predicted boiling point (BP) also varies significantly between the regioisomers. The target 3-pyridyl compound has a predicted BP of 381.9±44.0 °C, which is over 8 degrees lower than the 390.2±44.0 °C predicted for the 4-pyridyl isomer . This lower boiling point can be advantageous in purification processes such as distillation, offering a potential operational benefit in large-scale synthesis.

Thermophysical Property Isomer Purity Distillation

Precision Applications for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole [412923-47-8]


Library Synthesis for IRAK-4 Kinase Inhibitor Development

This compound serves as a core building block for the synthesis of thiadiazolyl-substituted pyridine derivatives, a scaffold explicitly claimed in granted patents (US 9,862,715 B2, EP 2,802,579 B1) for the modulation of IRAK-4 kinase [1]. Reseachers requiring the patented 3-pyridyl geometry to maintain target binding and patent integrity must procure this specific isomer.

Structure-Activity Relationship (SAR) Studies Requiring Regiochemical Precision

The distinct pKa of the 3-pyridyl isomer (1.79) compared to the 4-isomer (1.07) directly impacts the molecule's charge state and ligand behavior . SAR programs investigating metal chelation or pH-dependent cellular uptake must use the correct isomer to avoid confounding biological data.

Process Development Favoring Scalable Intermediates

With a lower predicted boiling point (381.9 °C) compared to its 4-pyridyl isomer (390.2 °C), the 3-pyridyl compound offers a more favorable profile for purification via distillation, potentially reducing solvent usage and processing time . This makes it the preferred building block for scale-up synthesis.

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